molecular formula C9H9BO4 B2355681 2-(2-Carboxyvinyl)benzeneboronic acid CAS No. 374105-86-9

2-(2-Carboxyvinyl)benzeneboronic acid

Cat. No. B2355681
CAS RN: 374105-86-9
M. Wt: 191.98
InChI Key: OPFDGNUJQALQFL-AATRIKPKSA-N
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Description

2-(2-Carboxyvinyl)benzeneboronic acid is a chemical compound with the empirical formula C9H9BO4 . It has a molecular weight of 191.98 .


Molecular Structure Analysis

The molecular structure of 2-(2-Carboxyvinyl)benzeneboronic acid is represented by the SMILES string OB(O)c1ccccc1\C=C\C(O)=O . This indicates that the molecule contains a benzene ring with a boronic acid group and a carboxyvinyl group attached .


Physical And Chemical Properties Analysis

2-(2-Carboxyvinyl)benzeneboronic acid is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not well documented in the available literature.

Scientific Research Applications

Affinity Chromatography and Biomolecule Purification

2-(2-Carboxyvinyl)benzeneboronic acid, a type of arylboronic acid, has significant applications in affinity chromatography. These acids, when attached to solid matrices, are useful for diol-specific chromatography of biomolecules and affinity purification of enzymes. Arylboronic acids with ionization constants near neutrality, such as 4-(N-methyl) carboxamido-benzeneboronic acid, have been synthesized for these purposes, demonstrating great potential in the field of biochemical separations and purifications (Soundararajan, Badawi, Kohlrust & Hageman, 1989).

Catalysis in Organic Synthesis

The compound is also relevant in organic synthesis, especially in catalyzing condensation reactions. For example, benzeneboronic acids bearing electron-withdrawing groups like 2-(2-Carboxyvinyl)benzeneboronic acid are effective catalysts in amide and ester condensation reactions. These acids have been used to catalyze the amide condensation between carboxylic acids and amines and the esterification of α-hydroxycarboxylic acids in alcohol solvents, contributing significantly to synthetic chemistry (Maki, Ishihara & Yamamoto, 2007).

Analytical Chemistry Applications

In analytical chemistry, electron-capturing boronic acids, such as 2-(2-Carboxyvinyl)benzeneboronic acid, are used for the selective analysis of bifunctional compounds. These acids are valuable in establishing criteria for selecting reagents for specific analytical problems, owing to their range of application, relative volatility, and sensitivity (Poole, Singhawangcha & Zlatkis, 1979).

Polymer Synthesis

This compound also plays a role in the synthesis of polymers. For instance, unsaturated polyamides and polyesters have been prepared from reactions involving 2-(2-Carboxyvinyl)benzeneboronic acid. These polymers, characterized by their thermal stability and solubility behavior, have applications in various industrial fields (Spiliopoulos & Mikroyannidis, 1996).

Safety and Hazards

The safety data sheet for 2-(2-Carboxyvinyl)benzeneboronic acid indicates that it is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(E)-3-(2-boronophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6,13-14H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFDGNUJQALQFL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C=CC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=CC=C1/C=C/C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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